1-Methylthiolan-1-ium bromide
Description
1-Methylthiolan-1-ium bromide is a quaternary ammonium compound structurally characterized by a tetrahydrothiophene (thiolane) ring substituted with a methyl group at the 1-position, paired with a bromide counterion. The absence of direct references necessitates comparisons with structurally or functionally related bromides discussed in the literature.
Properties
CAS No. |
90801-35-7 |
|---|---|
Molecular Formula |
C5H11BrS |
Molecular Weight |
183.11 g/mol |
IUPAC Name |
1-methylthiolan-1-ium;bromide |
InChI |
InChI=1S/C5H11S.BrH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H/q+1;/p-1 |
InChI Key |
HOBJNWZORRVEQB-UHFFFAOYSA-M |
Canonical SMILES |
C[S+]1CCCC1.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylthiolan-1-ium bromide can be synthesized through several methods. One common method involves the reaction of 1-methylthiolan with hydrobromic acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Methylthiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylthiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylthiolan-1-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial properties. The sulfur atom in its structure also plays a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Similarities :
- Both rocuronium bromide (0.6 mg/kg) and vecuronium bromide (0.12 mg/kg) are steroidal neuromuscular blocking agents used to facilitate endotracheal intubation. They act by competitively inhibiting acetylcholine at nicotinic receptors .
- Key Differences :
- Onset Time : Rocuronium achieves intubation conditions comparable to succinylcholine within 60 seconds, whereas vecuronium requires longer onset times under similar protocols .
- Hemodynamic Stability : Rocuronium and vecuronium exhibit superior hemodynamic stability compared to succinylcholine, which induces transient cardiovascular fluctuations .
| Parameter | Rocuronium Bromide | Vecuronium Bromide | Succinylcholine (Control) |
|---|---|---|---|
| Dose (mg/kg) | 0.6 | 0.12 | 2.0 |
| Intubation Onset (sec) | 60 | >60 | 60 |
| Hemodynamic Stability | High | High | Moderate |
Anticancer Agent: Sepantronium Bromide (YM-155)
Structural Features :
Functional Comparisons :
- Mechanism : Sepantronium suppresses survivin protein expression (IC₅₀ = 0.54 nM) and enhances radiation sensitivity in cancer cells, unlike neuromuscular blockers or ionic liquids .
- Therapeutic Efficacy: In PC-3 xenograft models, it achieves 80% tumor growth inhibition, highlighting its niche in oncology compared to the neuromuscular or pesticidal applications of other bromides .
| Property | Sepantronium Bromide | This compound (Hypothetical) |
|---|---|---|
| Molecular Weight | 443.29 g/mol | ~200–250 g/mol (estimated) |
| Primary Application | Anticancer therapy | Ionic liquid/Medicinal chemistry (inferred) |
| Key Target | Survivin protein | Not determined |
Pesticide: Methyl Bromide
Structural Contrast :
Functional Differences :
- Application: Methyl bromide is a broad-spectrum pesticide and fumigant, whereas quaternary ammonium bromides are typically non-volatile and used in pharmaceuticals or solvents .
- Toxicity : Methyl bromide causes neurotoxicity and permanent organ damage at high exposures, whereas ionic liquid bromides like 1-hexyl-3-methylimidazolium bromide exhibit lower acute toxicity but require careful handling .
| Parameter | Methyl Bromide | 1-Hexyl-3-Methylimidazolium Bromide |
|---|---|---|
| Volatility | High | Low |
| Acute Toxicity (LC₅₀) | 302 ppm (rat, 8h) | Not fully characterized |
| Industrial Use | Fumigation | Solvent/Catalyst |
Ionic Liquids: 1-Hexyl-3-Methylimidazolium Bromide and Derivatives
Structural Parallels :
- These imidazolium-based ionic liquids share quaternary ammonium motifs with this compound but differ in ring structure (imidazole vs. tetrahydrothiophene) .
Property Comparisons :
- Thermal Stability : Imidazolium bromides are stable up to 300°C, making them suitable for high-temperature reactions, whereas thiolanium analogs may exhibit lower stability due to sulfur ring strain .
- Solubility : 1-Hexyl-3-methylimidazolium bromide is hydrophilic, while alkylated thiolanium bromides could display tunable solubility based on substituents .
| Property | 1-Hexyl-3-Methylimidazolium Bromide | 3-Butyl-1-Methylimidazolium Bromide |
|---|---|---|
| Molecular Formula | C₁₀H₁₉BrN₂ | C₈H₁₅BrN₂ |
| Melting Point | ~80–85°C | ~65–70°C |
| Applications | Solvent, catalysis | Electrolytes, organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
